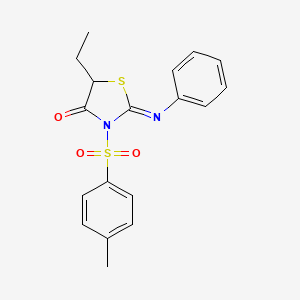

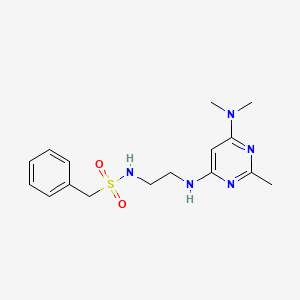

![molecular formula C16H16N6O3S2 B3008417 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide CAS No. 874467-33-1](/img/structure/B3008417.png)

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MPTSA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

1. Glutaminase Inhibition and Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including similar compounds to the one , have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, such as the BPTES analogs, are explored for their therapeutic potential in cancer treatment, particularly in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

2. Antimicrobial Applications

Compounds structurally similar to the chemical have been synthesized for their potential as antimicrobial agents. Studies have explored the synthesis of thiazolidinone, thiazoline, and thiophene derivatives, demonstrating their promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010). Another study synthesized new heterocyclic compounds incorporating sulfamoyl moiety, which were also evaluated for their antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

3. Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-inflammatory Actions

Research has been conducted on the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds related to the one mentioned. These studies include toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory evaluations, highlighting their diverse therapeutic applications (Faheem, 2018).

4. Coordination Chemistry and Antioxidant Activity

Studies on pyrazole-acetamide derivatives, including those structurally akin to the specified compound, have led to the synthesis and characterization of Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activities, illustrating their potential in medicinal chemistry (Chkirate et al., 2019).

Wirkmechanismus

Mode of Action

It is known that tetrazoles, a key component of this compound, can react quickly with acidic chemicals and strong oxidants . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ function or structure.

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be determined. Given the presence of a tetrazole group in the compound, it is plausible that it may be involved in reactions with acidic chemicals and strong oxidants , potentially affecting pathways that involve these types of reactions.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have shown significant zones of inhibition at higher concentrations , suggesting potential antimicrobial activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, tetrazoles are known to emit carbon monoxide, carbon dioxide, and toxic nitrogen oxide when heated or burned Therefore, the compound’s action could be influenced by factors such as temperature and the presence of other chemicals

Eigenschaften

IUPAC Name |

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3S2/c1-11-4-2-3-5-14(11)22-16(19-20-21-22)26-10-15(23)18-12-6-8-13(9-7-12)27(17,24)25/h2-9H,10H2,1H3,(H,18,23)(H2,17,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPCFPBCWZZICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

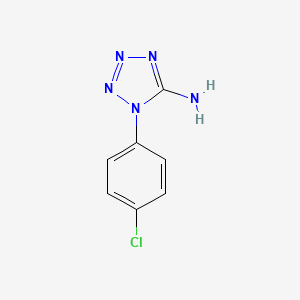

![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)

![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)

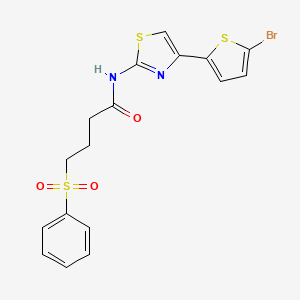

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)